The compound 5-Anilino-1,2,3,4-thiatriazole and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential biological activities. Although the provided papers do not directly discuss 5-Anilino-1,2,3,4-thiatriazole, they do provide insights into the chemistry and biological activity of structurally related compounds. For instance, 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their antibacterial properties1. Similarly, 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), which play a crucial role in cell cycle regulation2. Additionally, neutral 5-substituted 4-anilinoquinazolines have been investigated for their ability to inhibit the erbB2 receptor tyrosine kinase, which is implicated in the progression of certain cancers3. These studies provide a foundation for understanding the potential applications of 5-Anilino-1,2,3,4-thiatriazole in various fields.
Data regarding the physical and chemical properties of 5-Anilino-1,2,3,4-thiatriazole is limited. Its instability at elevated temperatures is well-documented, leading to its decomposition into benzonitrile, nitrogen gas, and sulfur. [, ] Further research on its solubility, melting point, boiling point, and other physicochemical characteristics is necessary to fully characterize this compound.
The applications of anilino-thiatriazole derivatives span across various fields, primarily in medicinal chemistry. The antibacterial properties of related triazole derivatives suggest that 5-Anilino-1,2,3,4-thiatriazole could be developed as a new class of antibiotics to combat bacterial infections1. In cancer research, the inhibition of CDK2 by anilino-pyrimidine derivatives points to the possibility of using 5-Anilino-1,2,3,4-thiatriazole as a scaffold for developing anticancer agents, particularly as CDK inhibitors2. Moreover, the ability of anilinoquinazoline derivatives to inhibit erbB2 receptor tyrosine kinase suggests a potential role for 5-Anilino-1,2,3,4-thiatriazole in targeted cancer therapies, especially for tumors that overexpress erbB23. These applications demonstrate the versatility of anilino-thiatriazole derivatives in drug development and the promise they hold for therapeutic interventions.
The mechanism of action for anilino-thiatriazole derivatives can be inferred from the related compounds discussed in the papers. The antibacterial activity of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives may involve interaction with bacterial enzymes or proteins, leading to inhibition of bacterial growth1. The CDK inhibitors, such as the 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, function by antagonizing ATP binding to CDK2, thereby preventing the phosphorylation of target proteins essential for cell cycle progression2. The erbB2 receptor tyrosine kinase inhibitors, like the 5-substituted 4-anilinoquinazolines, block the signaling pathways that promote cell proliferation and survival in cancer cells3. These mechanisms highlight the potential for 5-Anilino-1,2,3,4-thiatriazole derivatives to act on similar biological targets.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6